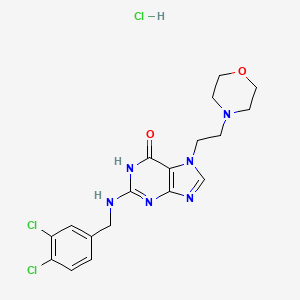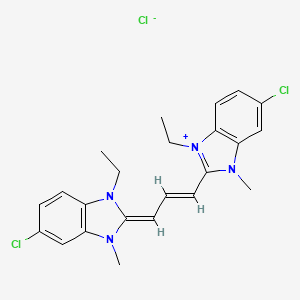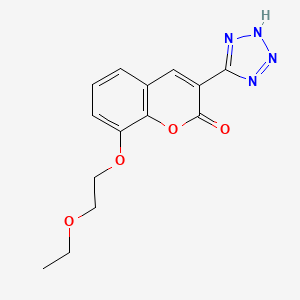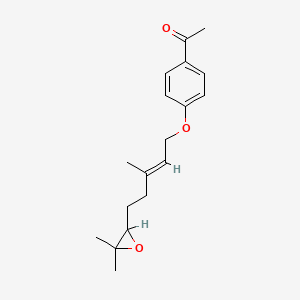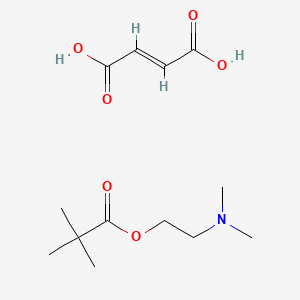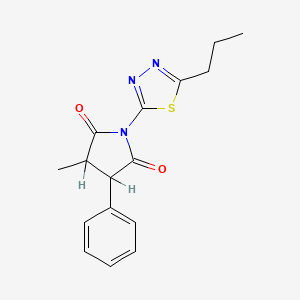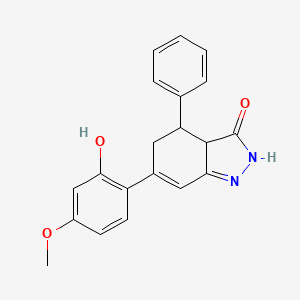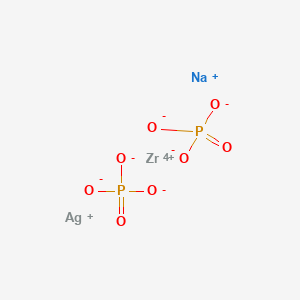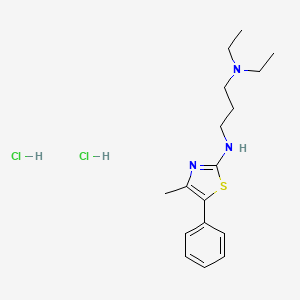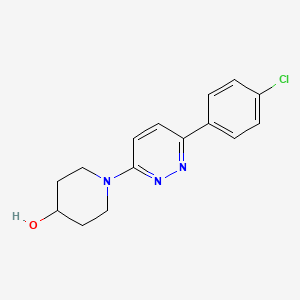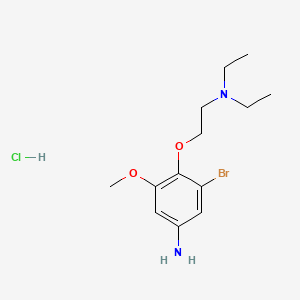
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride is a chemical compound with the molecular formula C18H33BrCl2N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom, a diethylamino group, and a methoxy group attached to the phenetidine structure, along with a hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride typically involves multiple steps. One common method includes the bromination of p-Phenetidine followed by the introduction of the diethylamino group and the methoxy group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-propoxy-, hydrochloride: Similar structure but with a propoxy group instead of a methoxy group.
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-hexyloxy-, hydrochloride: Similar structure but with a hexyloxy group instead of a methoxy group.
Uniqueness
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interactions with molecular targets, differentiating it from similar compounds with different substituents.
特性
CAS番号 |
96116-02-8 |
|---|---|
分子式 |
C13H22BrClN2O2 |
分子量 |
353.68 g/mol |
IUPAC名 |
3-bromo-4-[2-(diethylamino)ethoxy]-5-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C13H21BrN2O2.ClH/c1-4-16(5-2)6-7-18-13-11(14)8-10(15)9-12(13)17-3;/h8-9H,4-7,15H2,1-3H3;1H |
InChIキー |
MJRUICBEVVAILY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=C(C=C(C=C1Br)N)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


